synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride
synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride
An In-depth Technical Guide to the Synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the , a key heterocyclic scaffold relevant in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for laboratory-scale synthesis. We will delve into the strategic rationale behind the chosen synthetic route, explore the mechanistic underpinnings of the key transformations, and provide detailed, actionable protocols.
Introduction and Strategic Overview
3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole and its derivatives are significant structural motifs in pharmacology. They are integral to a class of antipsychotic agents, where the benzisoxazole moiety and the substituted piperidine ring are crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors.[1][2] The hydrochloride salt of the title compound enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of this molecule hinges on the construction of the 1,2-benzisoxazole ring system. The most reliable and widely adopted strategy involves an intramolecular cyclization of a suitably substituted oxime precursor. This approach is favored for its efficiency and the ready availability of starting materials.
Our primary synthetic strategy will therefore involve two main phases:
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Construction of the Core Intermediate: Synthesis of 3-(4-piperidinyl)-1,2-benzisoxazole from a ketone precursor via an oximation-cyclization cascade.
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Functionalization and Salt Formation: N-methylation of the piperidine ring followed by conversion to the final hydrochloride salt.
This modular approach allows for flexibility and is analogous to the industrial synthesis of related pharmaceutical intermediates.[2][3]
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a clear and efficient synthetic pathway. The final N-methylation is a straightforward functional group transformation. The critical disconnection breaks the C3-C4 bond of the piperidine ring and the C3-N bond of the benzisoxazole, leading back to a key oxime intermediate, which in turn originates from a Friedel-Crafts acylation product.
Caption: Retrosynthetic pathway for the target compound.
Synthesis Pathway and Mechanistic Insights
The forward synthesis is designed as a multi-step process that is both logical and scalable. We will first synthesize the unmethylated piperidine intermediate, which is a valuable precursor for various analogues.
Step 1: Synthesis of (2-Fluorophenyl)(1-Boc-4-piperidinyl)methanone
The synthesis commences with a Friedel-Crafts acylation. Using a Boc-protected piperidine derivative is crucial to prevent side reactions involving the piperidine nitrogen under the acidic conditions of the reaction.
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Reaction: Fluorobenzene is acylated with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
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Causality: The ortho-fluoro substituent is chosen as it serves a dual purpose: it directs the acylation and later acts as an excellent leaving group during the benzisoxazole ring formation. Dichloromethane is a common solvent due to its inertness and ability to dissolve the reactants and the aluminum chloride complex. The reaction is run at low temperatures to control reactivity and minimize side-product formation.
Step 2: Deprotection to (2-Fluorophenyl)(4-piperidinyl)methanone Hydrochloride
The Boc protecting group is acid-labile and can be removed cleanly.
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Reaction: The Boc-protected ketone is treated with a strong acid, such as hydrochloric acid in an alcoholic solvent or dioxane.
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Causality: This step simultaneously removes the protecting group and forms the hydrochloride salt of the piperidine ketone, which often crystallizes from the reaction mixture, facilitating purification.
Step 3: Oximation and In Situ Cyclization to 3-(4-Piperidinyl)-1,2-benzisoxazole
This is the cornerstone of the synthesis, where the benzisoxazole ring is formed. Modern, efficient protocols often combine the oximation and cyclization into a single "one-pot" procedure.[4]
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Reaction: The ketone hydrochloride is reacted with hydroxylamine hydrochloride in the presence of a suitable base. The base neutralizes the hydrochloride salts and promotes both the oximation and the subsequent cyclization.
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Mechanism:
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Oximation: The ketone reacts with hydroxylamine to form an oxime intermediate.
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Cyclization: The phenoxide, formed by deprotonation of the oxime's hydroxyl group under basic conditions, attacks the carbon bearing the fluorine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is displaced, closing the five-membered isoxazole ring. The use of an inorganic base like potassium hydroxide in an alcohol solvent is highly effective for this transformation.[4][5]
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Caption: Mechanism for the base-mediated cyclization.
Step 4: N-Methylation of the Piperidine Ring
The final step to achieve the target structure (as a free base) is the methylation of the secondary amine of the piperidine ring.
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Reaction: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is an excellent choice for this transformation. It is a reductive amination process that is high-yielding and avoids the quaternization issues that can arise with alkyl halides.
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Causality: This classic reaction provides a clean and efficient method for exhaustive methylation of primary and secondary amines. Formic acid acts as the reducing agent for the iminium ion intermediate formed from the reaction of the amine and formaldehyde.
Step 5: Formation of the Hydrochloride Salt
To obtain the final product in a stable, crystalline form, the free base is converted to its hydrochloride salt.
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Reaction: The purified 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole free base is dissolved in a suitable solvent (e.g., isopropanol, acetone) and treated with a solution of hydrochloric acid.
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Causality: The salt typically has lower solubility than the free base in organic solvents, leading to its precipitation. This serves as a final purification step, yielding the product with high purity.
Detailed Experimental Protocols
The following protocols are representative procedures. Researchers should adapt them based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole
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Preparation of (2-Fluorophenyl)(4-piperidinyl)methanone Hydrochloride:
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To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane, add 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride (1.0 eq) dropwise, keeping the temperature below 10 °C.
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Add fluorobenzene (1.1 eq) to the mixture.
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Allow the reaction to stir at room temperature for 12-18 hours until TLC indicates completion.
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Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Dissolve the crude residue in methanol, add concentrated HCl (3-4 eq), and heat to reflux for 4-6 hours.
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Cool the mixture to 0-5 °C. The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
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-
One-Pot Oximation and Cyclization:
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Dissolve (2-Fluorophenyl)(4-piperidinyl)methanone hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
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Add a solution of potassium hydroxide (3.0 eq) in water dropwise.
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Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
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Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-(4-piperidinyl)-1,2-benzisoxazole. The product can be purified by column chromatography or recrystallization.
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Protocol 2: Synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride
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N-Methylation (Eschweiler-Clarke Reaction):
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To a flask containing 3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), add formic acid (2.5 eq).
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Add aqueous formaldehyde (37% w/w, 1.5 eq) and heat the mixture to 80-90 °C for 4-6 hours.
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Cool the reaction mixture and basify to pH > 10 with a 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude free base. Purify by silica gel chromatography if necessary.
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-
Hydrochloride Salt Formation:
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Dissolve the purified free base in isopropanol.
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Slowly add a solution of concentrated HCl in isopropanol (or ethereal HCl) dropwise until the pH is acidic (pH 2-3).
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Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.
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Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product, 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
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Data Summary
The following table outlines the expected progression of the synthesis. Yields are representative and may vary based on scale and purification efficiency.
| Step | Key Transformation | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Friedel-Crafts Acylation | Fluorobenzene | 1-Boc-piperidine-4-carbonyl chloride, AlCl₃ | Dichloromethane | 75-85% |
| 2 | Boc Deprotection | Boc-protected Ketone | HCl | Methanol | 90-95% |
| 3 | Oximation/Cyclization | Ketone HCl | Hydroxylamine HCl, KOH | Ethanol/Water | 80-90% |
| 4 | N-Methylation | 3-(4-Piperidinyl)-1,2-benzisoxazole | HCOOH, HCHO | Neat | 85-95% |
| 5 | Salt Formation | Methylated Free Base | HCl | Isopropanol | >95% |
Conclusion
The is a well-established process rooted in fundamental organic reactions. The key to a successful synthesis lies in the efficient construction of the benzisoxazole ring via an intramolecular SNAr cyclization of an oxime precursor. The subsequent N-methylation and salt formation are robust and high-yielding transformations. This guide provides a detailed, scientifically-grounded framework that enables researchers in drug development and medicinal chemistry to confidently produce this valuable compound and its analogues.
References
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Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]
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Reddy, P. S. N., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 44B, 2412-2417. [Link]
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Rao, A. S., et al. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 21(10), 3224-3233. [Link]
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